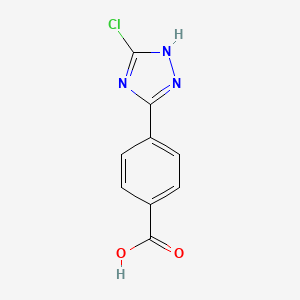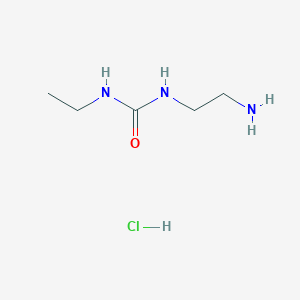![molecular formula C18H16N6O2S2 B2713831 2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 891095-87-7](/img/structure/B2713831.png)
2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of molecules known as 1,2,4-triazolo[4,3-b]pyridazines . These molecules are known for their broad spectrum of biological activities, including antimicrobial , anticancer , and antioxidant properties . They are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Synthesis Analysis
The synthesis of this compound involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The reaction is carried out in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is established based on spectral data and elemental analyses . The IR spectrum shows characteristic peaks for NH str. (3060 cm−1), C=N str. (1600 cm−1), C=C str. (1462 cm−1), N–N=C str. (1240 cm−1), and C–S–C str. (700 cm−1) . The 1H NMR spectrum shows signals at 2.0 ppm (3H, s, CH3), 8.0–8.2 ppm (6H, m, Ar–H), 8.9 ppm (2H, d, J = 4.0 Hz, pyridyl H), and 11.1 ppm (1H, bs, –NH, D2O exch.) . The 13C NMR spectrum shows signals at 62.9, 116.4, 121.5, 150.1, and 167.6 ppm .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation reactions and cycloaddition with dipolarophiles . The reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido leads to the formation of the 1,2,4-triazolo[4,3-b]pyridazine core .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the spectral data. It contains functional groups such as C=N, C=C, and C–S–C, which can participate in various chemical reactions . The presence of aromatic rings and a pyridyl group contribute to its stability and reactivity .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Applications
Insecticidal Properties
A study by Fadda et al. (2017) involved the synthesis of various heterocycles, including triazolo[4,3-b]pyridazine derivatives, to evaluate their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research highlights the potential application of such compounds in agricultural pest control, emphasizing the importance of chemical derivatives in enhancing insecticidal efficacy (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Anticancer Effects
Another study focused on the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to enhance its anticancer effects. By replacing the acetamide group with alkylurea, researchers aimed to maintain antiproliferative activity while reducing toxicity, demonstrating the compound's potential as a cancer therapeutic agent (Xiao-meng Wang et al., 2015).
Antimicrobial and Antioxidant Properties
Research by Shakir, Ali, & Hussain (2017) synthesized derivatives bearing the triazolo[3,4-b][1,3,4]thiadiazin-3-yl moiety to evaluate their antioxidant abilities. This study indicates the compound's relevance in developing new antioxidant agents, showcasing the broader applicability of such chemical structures in medicinal chemistry (Shakir, Ali, & Hussain, 2017).
Direcciones Futuras
The future directions for this compound could involve further exploration of its biological activities and potential applications. Given its antimicrobial activity , it could be studied for potential use in treating bacterial or fungal infections. Additionally, its synthesis could be optimized to improve yield and efficiency .
Propiedades
IUPAC Name |
2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2S2/c1-11-9-27-17(19-11)20-16(25)10-28-18-22-21-15-7-6-14(23-24(15)18)12-4-3-5-13(8-12)26-2/h3-9H,10H2,1-2H3,(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJMSQMEUVGATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
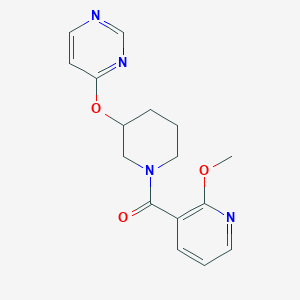
![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2713751.png)


![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride](/img/structure/B2713755.png)
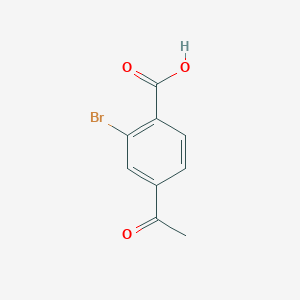
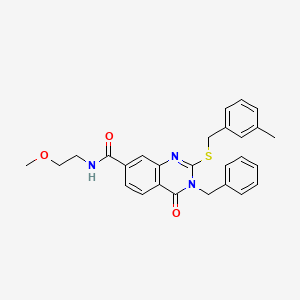

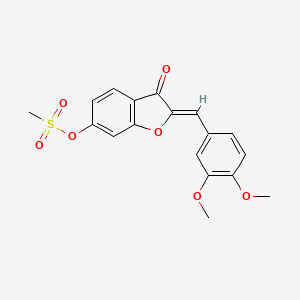
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2713763.png)

![7-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2713768.png)
